molecular formula C12H11ClN2O B1481100 4-Chloro-6-(2-methoxybenzyl)pyrimidine CAS No. 2090612-40-9

4-Chloro-6-(2-methoxybenzyl)pyrimidine

Cat. No.: B1481100
CAS No.: 2090612-40-9
M. Wt: 234.68 g/mol
InChI Key: LAFGXFRRVKHYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-methoxybenzyl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at position 4 and a 2-methoxybenzyl group at position 6. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

4-chloro-6-[(2-methoxyphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFGXFRRVKHYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(2-methoxybenzyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

4-Chloro-6-(2-methoxybenzyl)pyrimidine belongs to the pyrimidine class of compounds, which are known for their role in various biological processes. The synthesis of this compound typically involves the chlorination of pyrimidine derivatives followed by substitution reactions with methoxybenzyl groups. This synthetic pathway allows for the introduction of functional groups that enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-Chloro-6-(2-methoxybenzyl)pyrimidine. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Cell Lines Tested : The compound was tested on various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Cytotoxicity Results : At concentrations ranging from 5 to 20 µM, it exhibited notable cytotoxicity, particularly in the A549 and CCRF-CEM (leukemia) cell lines, where it induced apoptosis at higher concentrations .

The mechanism through which 4-Chloro-6-(2-methoxybenzyl)pyrimidine exerts its anticancer effects may involve:

  • Topoisomerase Inhibition : Similar compounds have shown inhibitory activity against topoisomerases I and II, enzymes critical for DNA replication and repair. This inhibition can lead to DNA damage and subsequent cancer cell death .
  • Induction of Apoptosis : Studies indicated that the compound promotes apoptotic pathways in cancer cells, increasing the percentage of cells undergoing programmed cell death compared to controls .

Anti-inflammatory Activity

In addition to its anticancer properties, 4-Chloro-6-(2-methoxybenzyl)pyrimidine has also been investigated for anti-inflammatory effects:

  • COX-2 Inhibition : The compound demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Its IC50 value was comparable to that of established anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : Animal models showed that the compound reduced paw edema and granuloma formation, indicating its potential as a therapeutic agent for inflammatory conditions .

Research Findings Summary

Activity TypeCell Lines TestedConcentration Range (µM)Observed Effect
Anticancer ActivityMCF-7, A549, HeLa5 - 20Significant cytotoxicity
Apoptosis InductionA549, CCRF-CEM5 - 20Increased apoptotic cells
Anti-inflammatoryRat modelsN/AReduced edema and granuloma
COX-2 InhibitionN/AN/AComparable IC50 to celecoxib

Case Studies

  • Anticancer Efficacy : In a study evaluating various pyrimidine derivatives, 4-Chloro-6-(2-methoxybenzyl)pyrimidine showed enhanced potency against resistant cancer cell lines compared to non-resistant ones. This suggests a potential role in overcoming drug resistance in cancer therapy .
  • Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties revealed that treatment with this compound resulted in a marked decrease in inflammatory markers in animal models, supporting its use in developing new anti-inflammatory therapies .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, and observed properties:

Compound Name Substituents/Ring System Molecular Weight Key Properties/Activities Evidence Source
4-Chloro-6-(2-methoxybenzyl)pyrimidine 2-methoxybenzyl at C6, Cl at C4 Not reported Likely moderate lipophilicity; inferred kinase/receptor modulation N/A
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine Thieno-fused ring, CF₃ at C6 220.63 g/mol PI5P4Kγ inhibitor; enhanced metabolic stability due to CF₃ group
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo-fused ring, ClCH₂ at C6 Not reported Reactive chloromethyl group; intermediate for antibacterial/antiproliferative agents
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine Piperazinyl group at C6, F at aryl 292.74 g/mol CNS-targeting potential due to piperazine pharmacophore
4-Chloro-6-(difluoromethoxy)pyrimidine Difluoromethoxy at C6 192.54 g/mol Increased lipophilicity and metabolic stability
4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine Ethoxy at C6, methylsulfonyl at C2 Not reported Enhanced solubility; sulfonyl group for target binding

Physicochemical Properties

  • Lipophilicity : Fluorinated groups (CF₃, difluoromethoxy) increase logP values, enhancing blood-brain barrier penetration (e.g., ) .
  • Solubility : Methoxy and sulfonyl groups () improve aqueous solubility, critical for oral bioavailability .

Q & A

Q. What methodologies are effective for derivatizing 4-Chloro-6-(2-methoxybenzyl)pyrimidine to explore its pharmacological potential?

  • Answer : Functionalization at the 4-chloro position via Suzuki coupling or nucleophilic aromatic substitution introduces diverse groups (e.g., aryl, alkylamino). Oxime formation at the aldehyde position (e.g., using hydroxylamine) can modulate solubility and bioactivity, as seen in related pyrimidine oximes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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